molecular formula C7H5BrN2O B1524572 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190316-82-5

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No. B1524572
CAS RN: 1190316-82-5
M. Wt: 213.03 g/mol
InChI Key: MEZYIQCBTFLVQM-UHFFFAOYSA-N
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Description

“5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol” is a chemical compound with the molecular formula C7H5BrN2 . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors .


Molecular Structure Analysis

The molecular structure of “5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol” consists of a pyrrolopyridine core with a bromine atom attached . Further details about the molecular structure are not available from the search results.


Chemical Reactions Analysis

“5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol” is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax, a potent and selective BCL-2 inhibitor .


Physical And Chemical Properties Analysis

“5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol” is a solid at 20°C . It has a molecular weight of 197.04 g/mol .

Scientific Research Applications

Synthesis of VEGFR-2 Inhibitors

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is utilized as a reagent in the synthesis of potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. These inhibitors play a crucial role in the regulation of angiogenesis, the formation of new blood vessels, which is a vital process in tumor growth and metastasis .

Intermediate in Venetoclax Synthesis

This compound serves as an intermediate in the synthesis of Venetoclax (A112430), a selective BCL-2 inhibitor. Venetoclax has shown potent antitumor activity while sparing platelets, making it significant in cancer treatment .

Azaindole Based Protein Kinase Inhibitors

5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is also used for synthesizing azaindole-based protein kinase inhibitors. These inhibitors are important for targeting various kinases involved in disease processes, including cancer .

Safety and Hazards

The compound is associated with skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

5-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZYIQCBTFLVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=C(C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696637
Record name 5-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190316-82-5
Record name 5-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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